Methylamine hydrobromide

Vue d'ensemble

Description

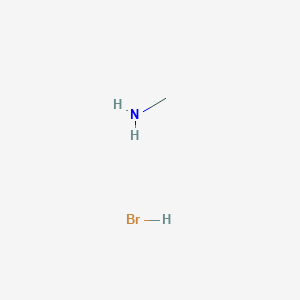

Methylamine hydrobromide is an organic compound with the chemical formula CH₃NH₂·HBr. It is a derivative of methylamine, where the amine group is protonated by hydrobromic acid. This compound is commonly used in organic synthesis and as a precursor in the preparation of various chemical products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methylamine hydrobromide can be synthesized by reacting methylamine with hydrobromic acid. The reaction is typically carried out in an aqueous solution, where methylamine gas is bubbled through hydrobromic acid, resulting in the formation of this compound crystals upon evaporation of the solvent.

Industrial Production Methods: In industrial settings, this compound is produced by the direct combination of methylamine and hydrobromic acid under controlled conditions. The process involves careful handling of the reactants to ensure safety and efficiency. The resulting product is then purified and crystallized for use in various applications.

Analyse Des Réactions Chimiques

Types of Reactions: Methylamine hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Reduction Reactions: It can be reduced to methylamine using reducing agents such as lithium aluminum hydride.

Condensation Reactions: It can react with carbonyl compounds to form imines or Schiff bases.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Condensation: Aldehydes or ketones are used in the presence of acid or base catalysts.

Major Products Formed:

Substitution: Products include various substituted amines.

Reduction: The primary product is methylamine.

Condensation: Products include imines or Schiff bases.

Applications De Recherche Scientifique

Pharmaceuticals

Methylamine hydrobromide serves as a critical building block in the synthesis of several pharmaceutical compounds. It is particularly noted for its role in producing:

- Ephedrine : A medication used for treating asthma and other respiratory conditions.

- Theophylline : A bronchodilator that helps in managing symptoms of asthma and chronic obstructive pulmonary disease.

In addition, it has been studied for its antagonistic effects on neuromuscular blockade caused by botulinum and tetanus toxins, providing insights into potential therapeutic applications in treating toxin-induced paralysis .

Chemical Synthesis

This compound is widely used in organic synthesis due to its reactivity as a nucleophile. Key applications include:

- Synthesis of Agrochemicals : this compound is involved in creating various herbicides, fungicides, and insecticides. For instance, it is used to synthesize carbofuran and carbaryl, which are effective pesticides .

- Production of Dyes and Resins : It acts as an intermediate in the manufacture of dyes and resins, contributing to the textile and plastics industries.

Biological Research

In biological studies, this compound is utilized as a reagent for:

- Enzyme Mechanism Studies : It aids in investigating enzyme activities and protein modifications, enhancing our understanding of biochemical pathways.

- Toxicity Studies : Research has explored its effects on plant systems, such as Arabidopsis thaliana, revealing insights into metal halide perovskite toxicity .

Industrial Applications

This compound finds utility in various industrial processes:

- Rubber Chemicals : It is used in the production of rubber additives that enhance material properties.

- Cleaning Agents : The compound contributes to formulations for detergents and personal care products due to its surfactant properties .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Neuromuscular Blockade Research : In controlled studies, it was shown that this compound can antagonize neuromuscular blockade induced by clostridial toxins without causing irreversible changes in tissue function. This suggests potential therapeutic avenues for treating toxin exposure .

- Agrochemical Development : this compound's role in synthesizing effective agricultural chemicals has been documented to improve crop yields by effectively managing pest populations .

Mécanisme D'action

The mechanism of action of methylamine hydrobromide involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and proteins, leading to modifications that affect their function.

Comparaison Avec Des Composés Similaires

Methylamine Hydrochloride: Similar in structure but uses hydrochloric acid instead of hydrobromic acid.

Dimethylamine: Contains two methyl groups attached to the nitrogen atom.

Ethylamine: Contains an ethyl group instead of a methyl group.

Uniqueness: Methylamine hydrobromide is unique due to its specific reactivity with hydrobromic acid, which imparts distinct properties and reactivity patterns compared to other similar compounds. Its use as a precursor in the synthesis of perovskite materials for solar energy conversion highlights its importance in advanced material science .

Activité Biologique

Methylamine hydrobromide (CHBrN) is an organic compound that has garnered interest due to its biological activity and potential applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with this compound.

This compound is a salt formed from methylamine and hydrobromic acid. It is known to exhibit both stimulating and inhibitory effects on biological systems depending on the concentration used. At low concentrations, it can enhance biological activity, while at high concentrations, it may inhibit such activity .

Mechanisms of Action:

- Neurotransmitter Release: Methylamine has been shown to target voltage-operated neuronal potassium channels, which likely induces the release of neurotransmitters . This mechanism may explain its involvement in various neurobiological processes.

- Amine Oxidase Activity: Methylamine is metabolized by semicarbazide-sensitive amine oxidase (SSAO), leading to the production of formaldehyde and ammonia. This reaction plays a role in regulating glucose transport in adipose tissues and may contribute to metabolic disorders when levels are elevated .

In Vivo Studies

Research has demonstrated that this compound can affect biological systems significantly:

- Toxicity Studies: In a study involving rats, high doses of methylamine hydrochloride (1000 mg/kg) resulted in reduced litter sizes, indicating potential reproductive toxicity . Additionally, exposure led to respiratory issues such as tracheitis and lung irritation at elevated concentrations .

- Developmental Toxicity: A study assessing the effects on gestating mice showed no significant maternal toxicity or fetal abnormalities at doses up to 5 mmol/kg body weight. This suggests that this compound does not exhibit teratogenic effects within the tested range .

Case Studies

- Neurotoxicity Case: A notable case involved a young woman exposed to methyl bromide, which shares structural similarities with methylamine compounds. The patient exhibited myoclonus after exposure, highlighting the neurotoxic potential of related compounds .

- Metabolic Impact: Chronic exposure to elevated levels of methylamine has been linked to increased levels of malondialdehyde, indicating oxidative stress and potential kidney damage .

Table 1: Summary of Biological Effects of this compound

| Mechanism | Description |

|---|---|

| Neurotransmitter Release | Induces release through potassium channel modulation |

| Amine Oxidation | Metabolized by SSAO leading to formaldehyde production |

| Glucose Transport Regulation | Enhances glucose uptake via GLUT4 recruitment in adipose tissues |

Propriétés

IUPAC Name |

methanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWNAMNOYHCTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-89-5 (Parent) | |

| Record name | Methylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

111.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6876-37-5 | |

| Record name | Methylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 5-HT2A receptor in neuropathic pain, and how does methylamine hydrobromide contribute to its study?

A1: The 5-HT2A receptor, a subtype of serotonin receptor, plays a crucial role in the development and maintenance of neuropathic pain. Studies have shown that after nerve injury, like spinal nerve ligation (SNL), there's an increase in 5-HT2A receptor activity in the dorsal horn neurons of the spinal cord []. This heightened activity contributes to spinal hyperexcitability, essentially making the nervous system overly sensitive to stimuli, which in turn contributes to chronic pain.

Q2: How does TCB-2, containing this compound, help researchers understand the interaction between 5-HT2A receptors and mGluR1 in neuropathic pain?

A2: Research suggests a complex interplay between 5-HT2A receptors and metabotropic glutamate receptor 1 (mGluR1) in the context of neuropathic pain []. TCB-2 has been instrumental in unraveling this relationship. Studies show that TCB-2 application enhances C-fiber evoked dorsal horn potentials in animals with SNL, indicating increased pain signaling. This effect is blocked by an mGluR1 antagonist, suggesting that 5-HT2A receptor activation might be influencing mGluR1 activity to modulate pain transmission [].

Q3: Beyond neuropathic pain, what other neurological conditions are being investigated using compounds containing this compound, and what insights have been gained?

A3: Research using TCB-2 has extended to investigating its potential in managing spasticity after spinal cord injury (SCI) []. Spasticity, characterized by stiff and difficult muscle movements, is a common consequence of SCI, often linked to impaired neuronal inhibition in the spinal cord.

Q4: Are there any studies exploring the long-term effects of this compound-containing compounds like TCB-2?

A4: While TCB-2 shows promise in preclinical studies, research on its long-term effects is ongoing. One study explored the potential of TCB-2 to mitigate the development of neurodegenerative diseases, a known risk factor associated with persistent neuropathic pain []. This study demonstrated that TCB-2 administration not only reduced neuropathic pain in a rat model but also showed potential in reducing markers associated with future neurodegeneration [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.